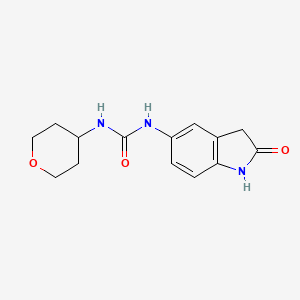

![molecular formula C14H18N4O2S B2983041 N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896322-77-3](/img/structure/B2983041.png)

N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, also known as DMTS, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. DMTS is a sulfanylacetamide derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antitumor Activity

The quinazoline skeleton, to which this compound belongs, has demonstrated antitumor potential . Specifically, 4-arylamino-quinazoline derivatives have been found to suppress tumor cell growth by selectively inhibiting EGFR phosphorylation. In the case of our compound, it exhibits remarkable inhibitory activity against the MKN45 cell line, surpassing even the positive control Gefitinib . Further studies could explore its mechanism of action and potential as an anticancer agent.

EGFR-Tyrosine Kinase Inhibition

Given the structural similarity to Gefitinib and other EGFR-Tyrosine Kinase Inhibitors (EGFR-TKIs), investigating the compound’s interaction with EGFR could yield valuable insights. EGFR-TKIs play a crucial role in cancer therapy, and novel derivatives like this one may offer alternative treatment options .

Crystal Structure Studies

The crystal structure of this compound has been characterized by X-ray diffraction analysis, providing essential information about its three-dimensional arrangement. Understanding the molecular packing and intermolecular interactions can guide further modifications for improved biological activity .

Structure-Activity Relationship (SAR)

Exploring the relationship between the compound’s structure and its biological activity is essential. By synthesizing related derivatives and systematically varying functional groups, researchers can uncover SAR trends. This knowledge informs rational drug design and optimization .

Drug Development

Considering the compound’s antitumor potential, it could serve as a lead compound for drug development. Medicinal chemists can modify its structure to enhance efficacy, reduce toxicity, and improve pharmacokinetic properties. The goal would be to create a potent and selective anticancer agent .

Pharmacological Profiling

Beyond antitumor activity, researchers should investigate other pharmacological effects. Assessing its impact on other cellular pathways, toxicity, and metabolic stability will provide a comprehensive profile. Such profiling informs decisions about its suitability for clinical development .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation of the target’s function .

Biochemical Pathways

Similar compounds have been reported to affect a variety of biochemical pathways, often resulting in a broad range of biological activities .

Result of Action

Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S/c1-4-17(5-2)12(19)9-21-13-15-11-7-6-10(3)8-18(11)14(20)16-13/h6-8H,4-5,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRJANSTILDKNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2982959.png)

![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propionamide](/img/structure/B2982963.png)

![1-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2982967.png)

![N-(4-chlorophenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2982974.png)

![N-[4-(aminocarbonyl)phenyl]-3-methyl-5-{[(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxamide](/img/structure/B2982975.png)

![3-Pyridin-3-yl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2982978.png)

![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2982981.png)